Structural Identity Confirmation: Cyclic Quinazoline vs. Open-Chain Ambroxol Differentiation
CAS 15942-08-2 is the cyclic quinazoline derivative formed via intramolecular condensation of ambroxol, representing a distinct chemical entity rather than a simple salt or stereoisomer variant . In a human biotransformation study, following a single 15 mg intravenous or oral dose of ambroxol hydrochloride to healthy volunteers, this compound was identified as one of two major Phase I metabolites, with the other being 3,5-dibromo-anthranilic acid [1]. The analytical differentiation from ambroxol is critical: ambroxol has a molecular weight of 378.10 g/mol (free base) versus 426.57 g/mol for CAS 15942-08-2 hydrochloride, with distinct chromatographic retention behavior and MS/MS fragmentation patterns .
| Evidence Dimension | Molecular structure and identity |
|---|---|
| Target Compound Data | CAS 15942-08-2: Cyclic 6,8-dibromo-1,2,3,4-tetrahydroquinazoline scaffold; MW 426.57 g/mol (HCl salt); InChIKey ICLHRFYBPXBCPE-GJTSMBTKSA-N |
| Comparator Or Baseline | Ambroxol: Open-chain trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol; MW 378.10 g/mol (free base) |
| Quantified Difference | Cyclized quinazoline vs. acyclic benzylamine; 48.47 g/mol molecular weight increase; distinct InChIKey |
| Conditions | Chemical structure comparison; metabolite identification in human urine and plasma |
Why This Matters
Procurement of the correct reference standard with verified structural identity is essential for accurate impurity quantification; substitution with ambroxol would yield false-negative results in impurity testing.
- [1] Jauch R, et al. Ambroxol, studies of biotransformation in man and determination in biological samples (author's transl). Arzneimittelforschung. 1978;28(5a):889-895. PMID: 581989. View Source
